molecular formula C20H28N4 B028706 (1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane CAS No. 423165-13-3

(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B028706
M. Wt: 324.5 g/mol
InChI Key: YHGHRIAZABSSGB-DFNIBXOVSA-N
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Description

This compound belongs to the azabicyclo[3.2.1]octane class, a structural motif prevalent in many natural and synthetic molecules. It has garnered interest for its potential in various chemical and pharmaceutical applications.

Synthesis Analysis

  • Singh et al. (2007) describe an efficient synthesis of azatropanes (which include azabicyclo[3.2.1]octanes) from pyroglutamic acid, focusing on amide activation and the key steps involving reduction and cyclization of nitroenamine intermediates (Singh et al., 2007).
  • Burke et al. (1999) developed a new strategy for synthesizing structures related to azabicyclo[3.2.1]octane, using desymmetrization via ring-closing metathesis (Burke et al., 1999).

Molecular Structure Analysis

  • The molecular structure of azabicyclo[3.2.1]octanes, including the subject compound, typically features a fused bicyclic system with a piperidine and cyclopentane ring. These structures have been elucidated through various spectroscopic techniques, such as NMR and X-ray crystallography, in studies like those by Izquierdo et al. (1991) (Izquierdo et al., 1991).

Chemical Reactions and Properties

  • Azabicyclo[3.2.1]octanes, including derivatives like the subject compound, undergo various chemical reactions, such as esterification and alkylation. Their reactivity is influenced by the strain in the bicyclic system and the presence of functional groups, as explored by researchers like Izquierdo et al. (1991) (Izquierdo et al., 1991).

Physical Properties Analysis

  • The physical properties of azabicyclo[3.2.1]octanes can vary depending on the substitution pattern. They generally exhibit solid-state characteristics with melting points that are influenced by molecular interactions and packing efficiency in the crystal lattice. This has been studied in detail in works like that of Fernandez et al. (1997), who examined the physical properties of similar compounds through spectroscopic and crystallographic methods (Fernandez et al., 1997).

Chemical Properties Analysis

  • The chemical properties of azabicyclo[3.2.1]octanes, such as acidity, basicity, and reactivity toward nucleophiles or electrophiles, are largely influenced by the nature of substituents on the bicyclic framework. These properties have been extensively researched, as evidenced by studies like that of Hajipour et al. (1998), focusing on reactions involving similar bicyclic structures (Hajipour et al., 1998).

Scientific Research Applications

Chemical Structure and Properties

The compound (1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane has been explored in various scientific studies, focusing on its chemical structure and properties. For instance, Wood et al. (2007) investigated a related salt, providing insights into its hydrogen bonding and intermolecular interactions, which can be crucial for understanding the behavior of such compounds (Wood, Brettell, & Lalancette, 2007).

Synthesis and Potential Metabolites

Research into the synthesis of potential metabolites of brain imaging agents related to this compound has been conducted, as demonstrated by Andersen et al. (1997). This work is significant for developing new diagnostic tools in neurology (Andersen, Wang, Thompson, & Neumeyer, 1997).

Muscarinic Activities

Investigations into the muscarinic activities of similar compounds have been undertaken. For instance, Wadsworth et al. (1992) synthesized compounds related to (1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane, evaluating their efficacy as muscarinic ligands. This research could have implications for developing new drugs targeting the muscarinic receptors (Wadsworth, Jenkins, Orlek, Cassidy, Clark, Brown, Riley, Graves, Hawkins, & Naylor, 1992).

Conformational Analysis

Another aspect of research has been the conformational analysis of such compounds. Kubyshkin et al. (2009) synthesized a rigid analogue of the compound, which helps understand the structure-activity relationships vital for drug design (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

(1R,5S)-8-benzyl-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4/c1-14(2)20-22-21-15(3)24(20)19-11-17-9-10-18(12-19)23(17)13-16-7-5-4-6-8-16/h4-8,14,17-19H,9-13H2,1-3H3/t17-,18+,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGHRIAZABSSGB-DFNIBXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962422
Record name (3-exo)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

CAS RN

423165-13-3
Record name (3-exo)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Azabicyclo[3.2.1]octane, 3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-(phenylmethyl)-, (3-exo)
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Record name (3-exo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]octane
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